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molecular formula C12H15NO4 B8641256 Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Ethyl-N-ethoxycarbonyl-o-aminobenzoate

Cat. No. B8641256
M. Wt: 237.25 g/mol
InChI Key: DXRJBKGKGDZKBN-UHFFFAOYSA-N
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Patent
US05198449

Procedure details

A mixture of ethyl 2-aminobenzoate (ethyl anthranilate) (50.0 g, 0.30 mole) and ethyl chloroformate (32.8 g, 0.30 mole) in 400 mL of xylenes was heated at reflux for 8 hours. The xylene was removed and the residue was dissolved in chloroform. The chloroform layer was extracted with 5% sodium hydroxide, dried (Na2SO4), filtered, and the chloroform removed to give an oil which crystallized. The solid was triturated with isopropyl ether and placed in the freezer. Two crops of white solid were obtained and dried in vacuo overnight at room temperature. This provided 67.95 g (97.6% yield) of white crystalline solid, mp 41°-42° C.
Name
ethyl 2-aminobenzoate (ethyl anthranilate)
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(NC1C(=CC=CC=1)C(O)=O)C.[NH2:13][C:14]1[CH:24]=[CH:23][CH:22]=[CH:21][C:15]=1[C:16]([O:18][CH2:19][CH3:20])=[O:17].Cl[C:26]([O:28][CH2:29][CH3:30])=[O:27]>>[CH2:19]([O:18][C:16](=[O:17])[C:15]1[CH:21]=[CH:22][CH:23]=[CH:24][C:14]=1[NH:13][C:26]([O:28][CH2:29][CH3:30])=[O:27])[CH3:20] |f:0.1|

Inputs

Step One
Name
ethyl 2-aminobenzoate (ethyl anthranilate)
Quantity
50 g
Type
reactant
Smiles
C(C)NC=1C(C(=O)O)=CC=CC1.NC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
32.8 g
Type
reactant
Smiles
ClC(=O)OCC
Name
xylenes
Quantity
400 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
The xylene was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform layer was extracted with 5% sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the chloroform removed
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The solid was triturated with isopropyl ether
CUSTOM
Type
CUSTOM
Details
Two crops of white solid were obtained
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=CC=C1)NC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 67.95 g
YIELD: PERCENTYIELD 97.6%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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